2-[(4-Ethylbenzyl)amino]-1-phenylethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV665812 involves several steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the Core Structure: The core structure of MMV665812 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of MMV665812 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
MMV665812 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Medicinal Chemistry: It is being investigated as a potential antimalarial agent due to its activity against Plasmodium falciparum.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of MMV665812 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with the parasite’s ability to synthesize essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
MMV006558: Another compound from the Malaria Box with similar antimalarial activity.
GNF-Pf-4806: A structurally related compound with potential antimalarial properties.
Uniqueness
MMV665812 stands out due to its unique chemical structure, which allows it to interact with different molecular targets compared to other antimalarial compounds. This uniqueness makes it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H21NO |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)methylamino]-1-phenylethanol |
InChI |
InChI=1S/C17H21NO/c1-2-14-8-10-15(11-9-14)12-18-13-17(19)16-6-4-3-5-7-16/h3-11,17-19H,2,12-13H2,1H3 |
InChI Key |
RVPGAQKKCJHKJX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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